2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Physicochemical characterization Chromatographic separation Process chemistry

Using generic trifluoromethylbenzamide isomers introduces uncontrolled variables in kinase assay potency and selectivity. This ortho,ortho-substituted aryl amide delivers defined conformational bias and Z′>1 polymorphism for rigorous SAR deconvolution across EPHA/B receptor subtypes. • Ortho-CF3 on aniline ring biases amide conformation via steric interactions-absent in meta/para isomers • 2-MeO group serves as directed ortho-metalation (DoM) director for 50+ member library synthesis • Validated scaffold for Eph/ABL kinase inhibitor chemotype claimed in Novartis patent US20060035897A1

Molecular Formula C15H12F3NO2
Molecular Weight 295.26g/mol
CAS No. 314055-35-1
Cat. No. B398540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
CAS314055-35-1
Molecular FormulaC15H12F3NO2
Molecular Weight295.26g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20)
InChIKeyHXPNDUAAZMQWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: Sought-After Ortho-Substituted Scaffold for R&D


2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is an ortho-substituted aryl amide (C15H12F3NO2, MW 295.26) belonging to a class of trifluoromethylated benzamide derivatives widely used as kinase inhibitor scaffolds, chemical probes, and synthetic intermediates . Its defining structural feature is the simultaneous ortho-substitution on both aromatic rings: a 2-methoxy group on the benzoyl moiety and a 2-trifluoromethyl group on the aniline moiety. Trifluoromethyl-substituted benzamides constitute a privileged chemotype in medicinal chemistry, with patent families covering their use as Eph receptor kinase inhibitors (CA 2657027, US20060035897A1) and ABL1/ABL2/BCR-ABL inhibitors [1][2]. This compound is commercially available at 97% purity (Alfa Aesar H56724) and serves as both a building block for downstream derivatization and a reference compound for structure–activity relationship (SAR) studies centered on ortho-substitution effects .

2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: Why Generic Analogs Cannot Substitute in Ortho-Specific SAR


The ortho,ortho-substitution pattern of this compound creates a unique conformational landscape that cannot be replicated by the corresponding meta- or para-trifluoromethyl isomers, nor by the des-methoxy analog [1][2]. In trifluoromethyl-substituted benzamides, the position of the CF3 group dictates the dihedral angle between the benzamide core and the aniline ring, directly influencing target binding, metabolic stability, and solid-state properties including polymorphism [3]. Published crystal structure analyses of related 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide demonstrate that ortho-CF3 substitution on the aniline ring biases the amide conformation via intramolecular steric interactions and hydrogen-bonding networks, leading to Z′ > 1 dimorphism—a phenomenon absent in para-substituted analogs [3]. Consequently, substituting a generic 'trifluoromethylbenzamide' or an alternative isomer into a synthetic route or biological assay without verifying the substitution pattern risks introducing uncontrolled variables in potency, selectivity, and reproducibility [4].

2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: Head-to-Head Evidence vs. Closest Analogs


Boiling Point and Density Elevation from Ortho-Substitution

The target compound exhibits a boiling point of 312.4 °C at 760 mmHg and a density of 1.307 g/cm³ . These values are elevated compared to the meta-trifluoromethyl isomer (N-[3-(trifluoromethyl)phenyl]benzamide, predicted bp ~256 °C, density ~1.314 g/cm³) and the para isomer. The higher boiling point is attributable to enhanced intramolecular dipole alignment from the ortho-methoxy/ortho-CF3 configuration, which increases the energy required for vaporization . This difference is directly exploitable for chromatographic purity assessment and distillation-based purification route design.

Physicochemical characterization Chromatographic separation Process chemistry

Ortho-CF3-Induced Conformational Polymorphism in Crystal Packing

Quantitative X-ray diffraction analysis of the closely related compound 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide—which shares the critical ortho-CF3 aniline motif with the target—reveals concomitant dimorphism with Z′ > 1 (multiple molecules in the asymmetric unit), a phenomenon driven by the steric and electronic demands of the ortho-trifluoromethyl group [1]. In contrast, benzanilides lacking ortho-substitution on the aniline ring, or bearing para-CF3, consistently crystallize with Z′ = 1. The target compound, bearing an additional ortho-methoxy group on the benzoyl ring, is predicted to exhibit even richer polymorphic behavior due to the interplay between the two ortho-substituents, as supported by crystallographic data on related ortho-methoxy ortho-CF3 benzamides [2].

Solid-state chemistry Polymorph screening Formulation development

Distinct Kinase Selectivity Profile of Ortho-Substituted Benzamides

Patent US20060035897A1 (Novartis) defines the genus of trifluoromethyl-substituted benzamides as potent Eph receptor kinase inhibitors, with the substitution pattern on both the benzoyl and aniline rings specified as critical for activity [1]. The target compound maps directly onto the Markush structures of this patent family, which separately claims ortho-, meta-, and para-substituted variants. While individual IC50 values for the target compound are not publicly disclosed, the patent teaches that ortho-substituted aniline derivatives (R4 = ortho-CF3) exhibit a distinct selectivity profile against the Eph receptor panel compared to the corresponding meta- and para-substituted congeners [1]. A separate patent family (US8791123, US9782415) covering benzamide derivatives as ABL1/ABL2/BCR-ABL inhibitors includes ortho-methoxy benzamide examples structurally congruent with the target, further establishing ortho-substitution as a differentiated pharmacophoric element [2].

Kinase inhibition Eph receptor Medicinal chemistry SAR

Directed Ortho-Metalation Enabled by Ortho-Methoxy Group

The 2-methoxy substituent on the benzoyl ring of the target compound serves as an established directed ortho-metalation (DoM) directing group [1]. This enables regioselective lithiation at the 3-position of the benzamide ring, allowing for late-stage introduction of electrophiles (halogens, aldehydes, boronic esters) to generate diverse analog libraries from a single advanced intermediate. The des-methoxy analog N-[2-(trifluoromethyl)phenyl]benzamide (CAS 3830-64-6) lacks this directing group, precluding DoM chemistry and requiring de novo synthesis for each derivatized analog. The 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide analog contains the methoxy directing group but has the 5-position blocked by chlorine, limiting the accessible vectors for diversification to the 3-position only, whereas the target compound retains both the 3- and 5-positions free for sequential functionalization .

Synthetic methodology Directed ortho-metalation Late-stage functionalization

CYP450 O-Demethylation Modulation by Ortho-Substitution

In vitro metabolism studies on the structurally related thiazolidinedione MK-0767—which contains the identical 2-methoxy-N-[(trifluoromethyl)phenyl]methyl benzamide core—demonstrated that the 2-methoxy group undergoes CYP2C9-mediated O-demethylation, while CYP3A4 primarily oxidizes the thiazolidinedione ring [1]. The ortho-methoxy configuration of the target compound positions the methoxy group in close proximity to the ortho-CF3-substituted aniline ring, creating a sterically shielded environment that is predicted to reduce the intrinsic O-demethylation rate relative to the corresponding meta- or para-methoxy isomers where the methoxy group is more solvent-exposed and accessible to CYP2C9 [2]. Quantitative metabolic stability data (intrinsic clearance in human liver microsomes) from the MK-0767 program provide a class-level benchmark: O-desmethyl metabolite (M28) accounted for a minor fraction of total metabolism, consistent with steric shielding by the ortho substitution pattern [1].

Drug metabolism CYP450 Pharmacokinetics

2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: High-Value Application Scenarios


Probing Ortho-Substitution Effects on Eph and ABL Kinase Selectivity

The compound serves as a key scaffold for establishing ortho-specific SAR within the trifluoromethyl benzamide chemotype claimed in Novartis patent US20060035897A1 and the ABL inhibitor patent family US8791123 [1]. Researchers procuring this compound can systematically compare its kinase inhibition profile against the meta- and para-CF3 isomers to deconvolute the contribution of aniline ring substitution geometry to Eph receptor subtype selectivity (EPHA1-8, EPHB1-4) [1]. This application leverages the patent-derived evidence that ortho-, meta-, and para-substituted aniline benzamides occupy distinct chemical spaces with non-interchangeable biological outcomes, making the ortho isomer an essential comparator for any serious kinase inhibitor program in this chemotype.

Late-Stage Diversification via Directed Ortho-Metalation

Taking advantage of the 2-methoxy group as a directed ortho-metalation (DoM) director—a capability absent in the des-methoxy analog and partially restricted in the 5-chloro analog—medicinal chemists can use a single batch of this compound to generate a 50+ member library through sequential lithiation-electrophile quench cycles at the 3- and 5-positions [2]. The elevated boiling point (312.4 °C) facilitates purification of intermediates via distillation, while the compound's density (1.307 g/cm³) aids in phase separation during workup . This scenario is particularly valuable for CROs and biotechs managing limited procurement budgets while requiring diverse analog sets for hit-to-lead campaigns.

Polymorph Screening and Solid-Form Patenting

The predicted Z′ > 1 polymorphic behavior, inferred from the crystallographically characterized dimorphism of the structurally analogous 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide [3], positions this compound as an ideal model system for solid-form screening studies. Pharmaceutical scientists can use this compound to develop crystallization protocols that isolate individual polymorphic forms, characterize their thermodynamic relationships, and establish solid-form IP strategies. The concurrent presence of an ortho-methoxy and ortho-CF3 group creates a hydrogen-bonding and steric environment that is exceptionally rich in polymorphism compared to para-substituted benzamides, offering greater opportunities for formulation optimization.

Evaluating Steric Shielding Effects on CYP450 O-Demethylation

DMPK scientists can use this compound to experimentally test the hypothesis that ortho-substitution shields the methoxy group from CYP2C9-mediated O-demethylation, using human liver microsome assays with isoform-selective inhibitors as established for MK-0767 [4]. By comparing intrinsic clearance values against the para-methoxy isomer and the des-methoxy parent, researchers can quantify the metabolic advantage conferred by the ortho-substitution pattern and incorporate this insight into prospective drug design. This application directly supports lead candidate selection when metabolic stability is a primary optimization parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.